molecular formula C11H7F4NOS B15235300 (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol

(3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol

Cat. No.: B15235300
M. Wt: 277.24 g/mol
InChI Key: OLDQAEXVPCLVMV-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol is a synthetic organic compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a fluorophenyl group and a trifluoromethyl group, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions where a fluorophenyl group is introduced to the isothiazole ring.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methanol Addition: The final step involves the addition of a methanol group to the isothiazole ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with fluorophenyl and trifluoromethyl groups often exhibit interesting pharmacological properties.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Fluorophenyl)isothiazol-4-YL)methanol: Lacks the trifluoromethyl group.

    (5-(Trifluoromethyl)isothiazol-4-YL)methanol: Lacks the fluorophenyl group.

    (3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of both the fluorophenyl and trifluoromethyl groups in (3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazol-4-YL)methanol makes it unique. These groups can enhance the compound’s chemical stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H7F4NOS

Molecular Weight

277.24 g/mol

IUPAC Name

[3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methanol

InChI

InChI=1S/C11H7F4NOS/c12-7-3-1-6(2-4-7)9-8(5-17)10(18-16-9)11(13,14)15/h1-4,17H,5H2

InChI Key

OLDQAEXVPCLVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=C2CO)C(F)(F)F)F

Origin of Product

United States

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